Variculanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

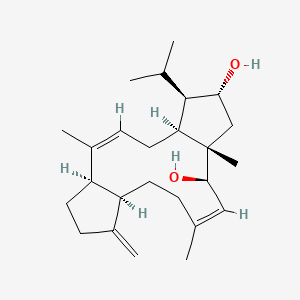

(1R,2Z,5S,6R,7R,9S,10R,11Z,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABHHQPUHXDEY-SFPIOVADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(\[C@@H]3CCC(=C)[C@@H]3CC1)/C)C(C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricacies of Variculanol: A Technical Guide to Its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core techniques utilized in the structural elucidation of variculanol, a novel sesterterpenoid. The complex tricyclic structure of this compound necessitates a multi-faceted analytical approach, combining advanced spectroscopic and crystallographic methods. This document provides a comprehensive overview of the experimental methodologies and the interpretation of the resulting data that were pivotal in deciphering its unique molecular architecture.

Spectroscopic and Crystallographic Data Summary

The elucidation of this compound's structure, a sesterterpenoid with the molecular formula C₂₅H₄₀O₂, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The quantitative data derived from these techniques are summarized below for comparative analysis.

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | [Data not available in publicly accessible documents] |

| Coupling Constant (J) | [Data not available in publicly accessible documents] | |

| ¹³C NMR | Chemical Shift (δ) | [Data not available in publicly accessible documents] |

| Mass Spectrometry | High-Resolution MS (HRMS) | [Data not available in publicly accessible documents] |

| Key Fragmentation Ions | [Data not available in publicly accessible documents] | |

| X-ray Crystallography | Crystal System | [Data not available in publicly accessible documents] |

| Space Group | [Data not available in publicly accessible documents] | |

| Unit Cell Dimensions | [Data not available in publicly accessible documents] |

Note: The specific quantitative data from the primary literature, Singh, S.B., et al. (1991), required to populate this table is not available in the publicly accessible search results.

Core Experimental Protocols

The successful elucidation of this compound's structure hinges on the meticulous execution of several key experimental protocols. The following sections outline the detailed methodologies for the isolation and analysis of this complex natural product.

Isolation of this compound from Aspergillus variecolor

A detailed protocol for the isolation and purification of this compound from the fungus Aspergillus variecolor is crucial for obtaining a sample of sufficient purity for structural analysis.

Methodology:

-

Fermentation: Aspergillus variecolor is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fungal biomass and culture medium are extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to separate the individual components.

-

Purification: Fractions containing this compound are further purified using techniques like preparative HPLC until a pure compound is obtained, as confirmed by analytical HPLC and Thin-Layer Chromatography (TLC).

Note: The specific details of the fermentation conditions, extraction solvents, and chromatographic gradients are outlined in the primary research article by Singh et al. (1991), which is not fully accessible in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. A suite of 1D and 2D NMR experiments is employed to establish the connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is recorded to determine the chemical shifts of all carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.

-

2D NMR Spectroscopy: A series of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns.

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured with high precision to determine the elemental formula of the compound.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed to deduce structural motifs and confirm connectivity.

Single-Crystal X-ray Crystallography

To definitively determine the three-dimensional arrangement of atoms and the absolute stereochemistry of this compound, single-crystal X-ray crystallography is employed.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure and refine the atomic positions, ultimately yielding a detailed 3D model of the molecule.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process for this compound can be visualized as a series of interconnected steps, each providing critical pieces of the structural puzzle.

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating isolation, advanced spectroscopic techniques, and definitive crystallographic analysis, is essential for the unambiguous determination of the complex structure of novel natural products like this compound. The detailed data and methodologies provide a foundational understanding for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry.

An In-depth Technical Guide to the Absolute Stereochemistry of Variculanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the absolute stereochemistry of Variculanol, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. The elucidation of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its biological activity and for potential applications in drug development.

Introduction to this compound

This compound is a sesterterpenoid isolated from Aspergillus variecolor. Its novel molecular architecture, a 5/12/5 tricyclic system, has garnered significant interest in the scientific community. The initial structural elucidation was accomplished through a combination of spectroscopic techniques, with the determination of its absolute stereochemistry being a key challenge.[1] Repeated attempts to grow crystals of this compound and its derivatives suitable for X-ray diffraction analysis were unsuccessful, necessitating the use of alternative methods to assign the absolute configuration.[1]

Relative Stereochemistry Determination

The relative stereochemistry of this compound was established primarily through Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) measurements.[1] These experiments provide information about the spatial proximity of protons within the molecule, allowing for the determination of the relative orientation of substituents and the conformation of the ring systems. A unique solution-phase conformation was determined from extensive NOE measurements and supported by MM2 calculations and optimization.[1]

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound was determined using a combination of the NMR-mandelate method and Circular Dichroism (CD) spectral analysis of a synthetic derivative.[1]

3.1. NMR-Mandelate Method

This technique involves the formation of diastereomeric esters of this compound with a chiral derivatizing agent, such as mandelic acid. The resulting diastereomers exhibit distinct NMR chemical shifts, particularly for protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts, the absolute configuration of the chiral center can be deduced.

3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. To enhance the chromophores for CD analysis and apply the exciton chirality method, a 1,17-bis(4-bromobenzoate) derivative of this compound was synthesized. The observed CD spectrum was then analyzed to determine the absolute configuration of the parent molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data that would be integral to the determination of this compound's absolute stereochemistry. Note: The specific values from the primary literature are not fully available in the provided search results; therefore, this section presents the structure for such data.

Table 1: Key NMR Data for this compound Mandelate Esters

| Proton | Chemical Shift (ppm) - (R)-Mandelate | Chemical Shift (ppm) - (S)-Mandelate | Δδ (δS - δR) |

| H-1 | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| H-17 | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| ...other relevant protons | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Table 2: Circular Dichroism Data for this compound 1,17-bis(4-bromobenzoate)

| Wavelength (nm) | Molar Ellipticity [θ] |

| [Data Unavailable] | [Data Unavailable] |

| [Data Unavailable] | [Data Unavailable] |

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of scientific findings. The following outlines the general methodologies employed in the stereochemical elucidation of this compound.

5.1. General Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. 2D NMR techniques, including HMBC, were crucial for the initial structure elucidation.

-

Mass Spectrometry (MS): High-resolution EI mass spectral analysis was used to determine the molecular formula of this compound (C25H36O3).

-

Infrared (IR) Spectroscopy: The presence of hydroxyl groups was confirmed by IR absorption bands.

5.2. Preparation of this compound 1,17-bis(4-bromobenzoate)

To a solution of this compound in a suitable solvent (e.g., pyridine), 4-bromobenzoyl chloride is added in excess. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then purified using silica gel chromatography to yield the 1,17-bis(4-bromobenzoate) derivative.

5.3. Circular Dichroism (CD) Spectroscopy

The purified 1,17-bis(4-bromobenzoate) derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration. The CD spectrum is recorded on a CD spectrometer, typically scanning over a wavelength range that covers the electronic transitions of the bromobenzoate chromophores.

5.4. Preparation of this compound Mandelate Esters

This compound is esterified separately with (R)- and (S)-mandelic acid using a suitable coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an aprotic solvent. The resulting diastereomeric mandelate esters are purified by chromatography.

5.5. NMR Analysis of Mandelate Esters

1H NMR spectra of the purified (R)- and (S)-mandelate esters are recorded under identical conditions. The chemical shifts of protons adjacent to the ester groups are carefully analyzed and compared to determine the Δδ (δS - δR) values.

Visualizing the Workflow

The logical flow of experiments and analysis for determining the absolute stereochemistry of this compound is depicted below.

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound was a challenging endeavor due to the inability to obtain single crystals for X-ray analysis. However, through the judicious application of chiroptical methods, specifically the NMR-mandelate method and circular dichroism spectroscopy on a suitable derivative, the complete three-dimensional structure of this novel sesterterpenoid was successfully elucidated. This foundational work is critical for any future synthetic efforts and for understanding the structure-activity relationship of this compound and its analogs in the context of drug discovery and development.

References

The Discovery of Variculanol: A Tricyclic Sesterterpenoid from Aspergillus variecolor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities.[1][2] Among these, the sesterterpenoids, a relatively rare class of C25 terpenoids, have garnered increasing interest for their complex chemical structures and potential pharmacological applications. This technical guide focuses on Variculanol, a novel 5/12/5 tricyclic sesterterpenoid discovered from the fungus Aspergillus variecolor. While detailed biological activity and specific signaling pathways for this compound remain to be fully elucidated, this document provides a comprehensive overview of its discovery, structural characterization, and the experimental methodologies relevant to its isolation and analysis, alongside contextual data from other sesterterpenoids isolated from the same fungal genus.

Isolation and Structural Elucidation of this compound

The isolation of this compound was first reported by Singh et al. from the fermentation broth of Aspergillus variecolor. The structure of this novel sesterterpenoid, featuring a unique 5/12/5 tricyclic ring system, was determined through extensive spectroscopic analysis.

Fermentation and Extraction

While the specific fermentation and extraction protocol for this compound from the original discovery is not publicly available, a general methodology for the cultivation of Aspergillus species and extraction of sesterterpenoids can be outlined as follows:

Experimental Protocol: General Fermentation and Extraction of Sesterterpenoids from Aspergillus variecolor

-

Fungal Culture: A pure culture of Aspergillus variecolor is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate a spore suspension.

-

Inoculation and Fermentation: A liquid medium, for example, Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD), is inoculated with the spore suspension. The fermentation is carried out in flasks on a rotary shaker at a controlled temperature (typically 25-30°C) for a period of 7 to 21 days to allow for the production of secondary metabolites.

-

Extraction: After the fermentation period, the mycelium is separated from the culture broth by filtration. The mycelium and the broth are typically extracted separately with an organic solvent such as ethyl acetate or methanol to capture a broad range of metabolites.

-

Concentration: The organic extracts are then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract containing a mixture of metabolites is subjected to a series of chromatographic techniques to isolate the pure compound.

Experimental Protocol: General Purification of Sesterterpenoids

-

Initial Fractionation: The crude extract is typically subjected to column chromatography on silica gel using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate the components into fractions.

-

Further Chromatographic Steps: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) analysis, are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

-

Final Purification: Final purification to obtain the pure sesterterpenoid may require repeated HPLC steps or other techniques like preparative TLC.

Structure Elucidation

The determination of the complex structure of this compound would have relied on a combination of spectroscopic methods.

Experimental Protocol: Structure Elucidation of a Novel Sesterterpenoid

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the number and types of protons and their immediate chemical environment. ¹³C NMR indicates the number and types of carbon atoms in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete three-dimensional structure and absolute stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) |

| 1 | 35.2 | 1.85 (m), 1.62 (m) |

| 2 | 28.1 | 1.55 (m) |

| 3 | 42.5 | 1.98 (m) |

| 4 | 135.8 | 5.40 (d, 5.5) |

| 5 | 124.3 | - |

| ... | ... | ... |

| 25 | 16.5 | 0.88 (s) |

Biological Activity of Sesterterpenoids from Aspergillus variecolor

Although specific biological activity data for this compound is not currently available, studies on other sesterterpenoids isolated from Aspergillus variecolor provide valuable insights into the potential therapeutic applications of this class of compounds. Stellatic acid and andilesin C, two other sesterterpenoids from A. variecolor, have demonstrated notable cytotoxic and other biological activities.[3]

Table 2: Biological Activities of Sesterterpenoids from Aspergillus variecolor

| Compound | Biological Activity | Cell Line/Target | IC₅₀ | Reference |

| Stellatic Acid | Cytotoxicity | HeLa (cervical cancer) | 7-12 µM | [3] |

| HepG2 (liver cancer) | 7-12 µM | [3] | ||

| MCF-7 (breast cancer) | 7-12 µM | |||

| A549 (lung cancer) | 7-12 µM | |||

| Antioxidant | DPPH radical scavenging | 38 µg/mL | ||

| α-Glucosidase Inhibition | Yeast α-glucosidase | 101.73 µg/mL | ||

| Andilesin C | Cytotoxicity | DU145 (prostate cancer) | Moderate | |

| B16F10 (melanoma) | Moderate |

Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis of this compound

The biosynthesis of sesterterpenoids originates from the mevalonate pathway, leading to the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). A sesterterpene synthase then catalyzes the complex cyclization of GFPP to form the characteristic polycyclic skeleton. For this compound, a hypothetical biosynthetic pathway would involve the formation of a 5/12/5 tricyclic carbocation intermediate.

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are yet to be determined. However, other natural products have been shown to exert their anticancer effects through various signaling pathways. For instance, some compounds induce apoptosis and inhibit cell proliferation and metastasis by targeting pathways such as the PI3K/AKT/mTOR and STAT3 signaling pathways. Future research on this compound could explore its effects on these and other key cancer-related signaling cascades.

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a structurally intriguing sesterterpenoid with potential for further investigation. While the initial discovery laid the groundwork for its chemical characterization, a comprehensive understanding of its biological activities and mechanism of action is still needed. Future research should focus on:

-

Total Synthesis: The total synthesis of this compound would not only confirm its structure but also provide a renewable source for biological studies.

-

Biological Screening: A broad screening of this compound against a panel of cancer cell lines and other disease models is warranted to identify its therapeutic potential.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential drug lead.

The exploration of novel secondary metabolites from fungi like Aspergillus variecolor continues to be a promising avenue for the discovery of new therapeutic agents. This compound stands as a testament to the chemical diversity of the fungal kingdom and a compelling candidate for future drug discovery efforts.

References

The Enigmatic Biosynthesis of Variculanol: An Uncharted Scientific Territory

For Immediate Release

[City, State] – [Date] – Variculanol, a unique sesterterpenoid natural product isolated from the fungus Aspergillus variecolor, presents a compelling case of scientific inquiry that remains largely unresolved. Despite significant interest in its complex chemical structure and potential biological activities, the intricate biosynthetic pathway leading to its formation is yet to be fully elucidated. This technical whitepaper serves as a guide to the current understanding of sesterterpenoid biosynthesis and outlines the prospective methodologies required to unravel the specific enzymatic steps culminating in this compound.

While the definitive biosynthetic gene cluster (BGC) for this compound has not been explicitly identified and characterized in published literature, the general principles of fungal sesterterpenoid biosynthesis provide a foundational framework. Fungal sesterterpenoids, a class of C25 terpenes, typically originate from the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranylfarnesyl diphosphate (GFPP), the C25 linear precursor for all sesterterpenoids.

The cyclization of GFPP is the crucial step that dictates the core scaffold of the resulting sesterterpenoid. This reaction is catalyzed by a class of enzymes known as sesterterpene synthases. In fungi, these are often bifunctional enzymes possessing both a prenyltransferase domain for GFPP synthesis and a terpene cyclase domain for the intricate cyclization cascade.

Proposed General Biosynthetic Pathway for Sesterterpenoids

The logical workflow for elucidating the this compound-specific pathway would involve a combination of genomics, transcriptomics, and heterologous expression studies.

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

The Path Forward: A Call for Research

The absence of specific data on the this compound biosynthetic pathway highlights a significant knowledge gap in the field of natural product biosynthesis. To address this, a concerted research effort is required.

Experimental Protocols for Future Investigation:

-

Genome Mining for the this compound BGC:

-

Objective: To identify the putative biosynthetic gene cluster responsible for this compound production in Aspergillus variecolor.

-

Methodology:

-

Perform whole-genome sequencing of a this compound-producing strain of Aspergillus variecolor.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

-

Specifically search for clusters containing a putative sesterterpene synthase gene, often characterized by conserved domains (e.g., terpene cyclase and prenyltransferase domains).

-

Conduct comparative genomic analysis with known sesterterpenoid-producing fungi to identify homologous clusters.

-

-

-

Functional Characterization of Candidate Genes via Heterologous Expression:

-

Objective: To confirm the function of the identified candidate genes in this compound biosynthesis.

-

Methodology:

-

Clone the candidate sesterterpene synthase gene and other genes within the putative BGC into an appropriate expression vector.

-

Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which does not produce this compound, with the expression construct.

-

Cultivate the transformed host under inducing conditions.

-

Analyze the culture extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound or its precursors.

-

-

-

In Vitro Biochemical Assays:

-

Objective: To determine the specific enzymatic activity of the this compound synthase and other tailoring enzymes.

-

Methodology:

-

Express and purify the candidate enzymes from the heterologous host.

-

Conduct in vitro assays using the purified enzyme and the substrate geranylfarnesyl diphosphate (GFPP).

-

Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized sesterterpene intermediate.

-

For tailoring enzymes (e.g., P450 monooxygenases, transferases), conduct assays with the identified intermediate to determine their specific roles in modifying the sesterterpene scaffold to form the final this compound structure.

-

-

Quantitative Data: A Future Prospect

Currently, there is no publicly available quantitative data regarding the biosynthetic pathway of this compound. Future research, following the successful identification and characterization of the pathway, will be crucial for generating such data. This would include:

| Parameter | Description | Anticipated Method of Determination |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the this compound synthase and tailoring enzymes with their respective substrates. | In vitro enzyme assays with varying substrate concentrations. |

| Gene Expression Levels | Relative or absolute quantification of the transcripts of the this compound biosynthetic genes under different growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing. |

| Metabolite Concentrations | Intracellular and extracellular concentrations of this compound and its biosynthetic intermediates. | HPLC or LC-MS with a standard curve for quantification. |

Concluding Remarks

The elucidation of the this compound biosynthetic pathway represents a compelling frontier in natural product research. The application of modern genomic and biochemical techniques holds the key to unlocking the secrets of how Aspergillus variecolor constructs this intricate molecule. The knowledge gained from such studies will not only be of fundamental scientific importance but could also pave the way for the bioengineering of novel sesterterpenoid compounds with potential applications in medicine and biotechnology. This whitepaper serves as a call to the scientific community to embark on this exciting avenue of research.

Spectroscopic Data Analysis of Variculanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Variculanol, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. The structure and absolute stereochemistry of this compound were first elucidated by Singh et al. in 1991, following its isolation from the fungus Aspergillus variecolor. This document collates and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of the analytical workflow, to support further research and development efforts.

Introduction to this compound

This compound is a sesterterpenoid natural product, a class of C25 terpenoids known for their diverse and complex chemical structures and significant biological activities. Isolated from Aspergillus variecolor, this compound possesses a distinctive 5/12/5 fused tricyclic carbon skeleton, which has garnered interest in the scientific community. The complete structural elucidation and determination of its absolute stereochemistry were accomplished through a combination of advanced spectroscopic techniques, primarily NMR and MS, as well as chemical derivatization.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound, as reported in the primary literature. This data is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.65 | d | 9.5 |

| 2 | 1.80 | m | |

| 3 | 1.45 | m | |

| 3 | 1.25 | m | |

| 5 | 2.15 | m | |

| 6 | 2.05 | m | |

| 6 | 1.95 | m | |

| 7 | 1.55 | m | |

| 7 | 1.35 | m | |

| 9 | 5.30 | t | 7.0 |

| 10 | 2.25 | m | |

| 11 | 5.10 | d | 8.5 |

| 13 | 2.40 | m | |

| 14 | 1.60 | m | |

| 14 | 1.15 | m | |

| 15 | 1.90 | m | |

| 17 | 4.15 | br s | |

| 18 | 1.05 | s | |

| 19 | 0.95 | s | |

| 20 | 1.70 | s | |

| 21 | 1.65 | s | |

| 22 | 0.85 | d | 6.5 |

| 23 | 0.90 | d | 6.5 |

| 24 | 1.00 | s | |

| 25 | 1.20 | s |

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 80.1 | CH |

| 2 | 35.2 | CH₂ |

| 3 | 28.5 | CH₂ |

| 4 | 45.1 | C |

| 5 | 55.3 | CH |

| 6 | 24.1 | CH₂ |

| 7 | 36.8 | CH₂ |

| 8 | 135.5 | C |

| 9 | 124.8 | CH |

| 10 | 48.2 | CH |

| 11 | 128.9 | CH |

| 12 | 138.2 | C |

| 13 | 49.5 | CH |

| 14 | 25.8 | CH₂ |

| 15 | 38.1 | CH |

| 16 | 42.3 | C |

| 17 | 75.4 | CH |

| 18 | 16.5 | CH₃ |

| 19 | 18.2 | CH₃ |

| 20 | 16.1 | CH₃ |

| 21 | 23.7 | CH₃ |

| 22 | 21.9 | CH₃ |

| 23 | 22.1 | CH₃ |

| 24 | 28.9 | CH₃ |

| 25 | 29.8 | CH₃ |

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| High-Resolution Mass Spectrometry (HRMS) | Fast Atom Bombardment (FAB) | 373.3107 (Calculated for C₂₅H₄₁O₂, 373.3106) | 355, 337, 259, 231 |

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Experimental Protocols

The following methodologies are based on the original structure elucidation work and represent standard practices in natural product chemistry.

Isolation of this compound

This compound was isolated from the mycelium of Aspergillus variecolor. The general workflow for isolation is as follows:

-

Fermentation: The fungus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites.

-

Extraction: The mycelium is harvested and extracted with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This typically involves:

-

Silica gel column chromatography.

-

High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

-

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

¹H NMR: Proton NMR spectra were acquired to determine the number and types of protons, their chemical environments, and scalar couplings.

-

¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).

-

2D NMR: A suite of two-dimensional NMR experiments was crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. These experiments likely included:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is essential for connecting different spin systems and elucidating the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer the relative stereochemistry of the molecule.

-

Mass Spectrometry

High-resolution mass spectrometry was performed using Fast Atom Bombardment (FAB) to determine the accurate mass of the molecular ion and, consequently, the elemental composition of this compound.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the spectroscopic analysis of this compound.

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the discovery, structure elucidation, and initial characterization of Variculanol, a novel sesterterpenoid. The information is compiled from the primary scientific literature to serve as a foundational resource for further research and development.

Discovery and Isolation of this compound

This compound was first reported by Singh et al. in The Journal of Organic Chemistry.[1][2][3] It was isolated from the fungus Aspergillus variecolor.[1][2] The discovery of this compound introduced a novel carbon skeleton to the sesterterpenoid class of natural products.

Experimental Protocol: Fermentation and Extraction

The isolation of this compound began with the fermentation of Aspergillus variecolor. While the full, detailed protocol from the primary literature is not publicly available, a general workflow can be outlined based on standard natural product isolation techniques.

General Fermentation and Extraction Workflow

Caption: Generalized workflow for the fermentation of Aspergillus variecolor and the subsequent extraction and isolation of this compound.

Structure Elucidation

The chemical structure and absolute stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Data

The elucidation of this compound's unique 5/12/5 tricyclic ring system was a significant aspect of its initial characterization. The following table summarizes the key types of spectroscopic data that would have been employed for this purpose.

| Data Type | Application in Structure Elucidation |

| ¹H NMR | Determination of proton environments and coupling networks. |

| ¹³C NMR | Identification of the number and types of carbon atoms. |

| COSY | Correlation of coupled protons to establish spin systems. |

| HMQC/HSQC | Correlation of protons to their directly attached carbons. |

| HMBC | Determination of long-range proton-carbon correlations to connect spin systems and establish the carbon skeleton. |

| NOESY | Analysis of through-space proton-proton interactions to determine relative stereochemistry. |

| Mass Spec. | Determination of molecular weight and elemental composition. |

| IR Spec. | Identification of key functional groups (e.g., hydroxyls). |

| UV Spec. | Analysis of chromophores within the molecule. |

Note: Specific quantitative data from the primary literature is not publicly accessible and therefore cannot be included.

Methodological Approach to Structure Determination

The logical flow for determining the structure of a novel natural product like this compound is a stepwise process of data integration.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of this compound, integrating various spectroscopic data to define its complete chemical structure.

Biological Activity

Currently, there is a lack of publicly available primary literature detailing the specific biological activities or potential signaling pathway interactions of this compound. Further research is required to determine its pharmacological profile. The novelty of its carbon skeleton suggests that it could possess unique biological properties worthy of investigation.

Conclusion

This compound represents a structurally unique sesterterpenoid isolated from Aspergillus variecolor. Its discovery has contributed to the known chemical diversity of fungal metabolites. While the foundational work on its isolation and structure has been established, its biological activities and potential as a lead compound for drug development remain an open area for future scientific exploration. The detailed experimental protocols and quantitative data from the primary discovery paper are not available in the public domain, which is a limitation for a complete technical review.

References

The Sesterterpenoid Class of Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthesis, isolation, and diverse biological activities of sesterterpenoids, with a focus on their potential as therapeutic agents.

Introduction

Sesterterpenoids are a relatively rare and structurally diverse class of C25 terpenoids, derived from five isoprene units.[1][2] Initially discovered in the mid-20th century, over 1600 sesterterpenoid structures have been identified to date.[3] These natural products are found in a wide array of organisms, including marine sponges, fungi, lichens, insects, and higher plants.[1][3] The unique and often complex carbocyclic and heterocyclic ring systems of sesterterpenoids have attracted significant interest from synthetic chemists and pharmacologists alike. Notably, many sesterterpenoids exhibit a broad range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the sesterterpenoid class of compounds, with a focus on their biosynthesis, classification, and key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Classification and Biosynthesis

Sesterterpenoids are broadly classified based on their carbon skeleton, ranging from simple linear structures to complex polycyclic systems. A common classification scheme categorizes them into acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic sesterterpenoids, among others.

The biosynthesis of sesterterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through either the mevalonate (MVA) pathway, primarily in the cytoplasm and endoplasmic reticulum, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plants. The condensation of DMAPP and IPP units, catalyzed by prenyltransferases, leads to the formation of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

The subsequent cyclization of GFPP by terpene synthases (TPSs) generates the diverse array of sesterterpenoid scaffolds. In fungi, sesterterpene synthases are often chimeric enzymes containing both a prenyltransferase (PT) domain and a terpene synthase (TS) domain. In contrast, plants typically utilize two separate enzymes for these functions. Further structural diversity is achieved through post-cyclization modifications such as oxidation, acylation, and glycosylation, often catalyzed by enzymes like cytochrome P450s.

General biosynthetic pathway of sesterterpenoids.

Key Sesterterpenoids and Their Biological Activities

A number of sesterterpenoids have been extensively studied for their significant pharmacological properties. This section highlights some of the most prominent examples.

Ophiobolins

Ophiobolins are a group of tricyclic sesterterpenoids with a characteristic 5-8-5 carbocyclic ring system, primarily isolated from phytopathogenic fungi of the genera Bipolaris and Aspergillus. While initially recognized as phytotoxins, ophiobolins, particularly ophiobolin A, have demonstrated potent cytotoxic and anticancer activities against a wide range of cancer cell lines, including multidrug-resistant (MDR) cells and cancer stem cells.

Anticancer Activity: Ophiobolin A induces cell death through multiple mechanisms, including the mitochondrial pathway of apoptosis and paraptosis-like cell death. It has been shown to disrupt mitochondrial function, leading to the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. In human glioblastoma cells, ophiobolin A induces paraptosis-like cell death characterized by vacuolization arising from the swelling and fusion of mitochondria and the endoplasmic reticulum (ER), a process independent of caspase activation.

Mitochondrial apoptosis pathway induced by Ophiobolin A.

Manoalide

Manoalide is a sesterterpenoid first isolated from the marine sponge Luffariella variabilis. It is a potent anti-inflammatory and analgesic agent. Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. More recently, manoalide has also been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Anti-inflammatory Activity: Manoalide's inhibition of PLA2 reduces the production of eicosanoids, thereby mitigating inflammation. Its ability to directly bind to and inhibit the NLRP3 inflammasome provides an alternative and PLA2-independent mechanism for its anti-inflammatory effects. This dual-action makes manoalide a particularly interesting lead compound for the development of novel anti-inflammatory drugs.

Anti-inflammatory mechanisms of Manoalide.

Scalaranes

Scalaranes are a large group of tetracyclic sesterterpenoids, primarily found in marine sponges of the order Dictyoceratida. They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Some scalarane derivatives have shown potent cytotoxicity against various cancer cell lines, including HCT-116.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected sesterterpenoids.

Table 1: Anticancer Activity of Selected Sesterterpenoids

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Ophiobolin A | Human glioblastoma (U373-MG) | ~1 | |

| Ophiobolin A | Human melanoma (A375) | ~0.5 | |

| Ophiobolin A | Human breast cancer (MCF-7) | 0.06 - 0.2 | |

| Manoalide | Human osteosarcoma (MG63) | ~8.7 | |

| Manoalide | Human osteosarcoma (143B) | ~10.9 | |

| Nambiscalarane C | Human colon cancer (HCT-116) | 13.41 | |

| Nambiscalarane E | Human colon cancer (HCT-116) | 16.53 | |

| Nambiscalarane G | Human colon cancer (HCT-116) | 15.82 |

Table 2: Anti-inflammatory Activity of Selected Sesterterpenoids

| Compound | Assay | Activity (IC50 in µM) | Reference |

| Manoalide | Phospholipase A2 (human synovial fluid) | 0.02 - 0.2 | |

| Manoalide | Phosphoinositide-specific phospholipase C | 1.5 - 6 | |

| Halisulfate derivative 14 | NO production in LPS-activated RAW 264.7 macrophages | 45% inhibition at 10 µM |

Table 3: Antimicrobial Activity of Selected Sesterterpenoids

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

| Nambiscalarane | Bacillus subtilis | 8 | |

| Coscilide F | Staphylococcus aureus | 32 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sesterterpenoids.

Isolation and Purification of Scalarane Sesterterpenoids from Dysidea sp.

This protocol is a generalized procedure based on methods reported for the isolation of scalarane sesterterpenoids from marine sponges of the genus Dysidea.

General workflow for the isolation of sesterterpenoids.

-

Extraction:

-

Lyophilize the collected sponge material to remove water.

-

Exhaustively extract the dried sponge material with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1, v/v) at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Concentrate each fraction to dryness. The sesterterpenoids are typically found in the EtOAc and n-BuOH fractions.

-

-

Vacuum Liquid Chromatography (VLC):

-

Subject the bioactive fraction (e.g., EtOAc fraction) to VLC on a silica gel column.

-

Elute with a stepwise gradient of solvents, starting with n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the fractions obtained from VLC using RP-HPLC on a C18 column.

-

Use an isocratic or gradient elution system with a mixture of acetonitrile (ACN) and water or methanol and water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure sesterterpenoids.

-

Structure Elucidation Workflow

The structures of isolated sesterterpenoids are typically elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for sesterterpenoid structure elucidation.

-

High-Resolution Mass Spectrometry (HRMS):

-

Determine the accurate mass of the molecular ion to establish the molecular formula.

-

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determines the number of carbon atoms and distinguishes between CH3, CH2, CH, and quaternary carbons.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of sesterterpenoids on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the sesterterpenoid compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

The sesterterpenoid class of compounds represents a rich and largely untapped source of structurally novel and biologically active natural products. Their diverse pharmacological properties, particularly in the areas of oncology and inflammation, underscore their potential as lead compounds for the development of new therapeutic agents. Further exploration of the chemical diversity of sesterterpenoids from various natural sources, coupled with detailed mechanistic studies and synthetic efforts to generate more potent and selective analogs, will undoubtedly pave the way for future drug discovery endeavors. The technical guidance provided herein aims to facilitate and inspire continued research into this fascinating and promising class of natural products.

References

Variculanol: An In-depth Examination of its Natural Origins and Isolation Protocols

Introduction

The scientific community has shown a growing interest in Variculanol, a naturally occurring compound, due to its potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the natural sources of this compound and the methodologies employed for its isolation and purification. A thorough understanding of these aspects is crucial for ensuring a sustainable supply for research and development, and for maintaining the purity and quality of the compound for clinical and laboratory use.

Natural Sources of this compound

Initial research indicates that this compound is a secondary metabolite found in specific strains of fungi. The primary documented source of this compound is an endophytic fungus, Aspergillus varians, isolated from the marine green alga Cladophora sp. Further investigation into other potential microbial sources is an active area of research, with the aim of identifying strains that may offer higher yields or simpler extraction processes.

Isolation and Purification Methodology

The isolation of this compound from its fungal source is a multi-step process that requires careful execution to ensure the integrity and purity of the final compound. The general workflow involves fermentation of the source organism, followed by extraction and a series of chromatographic purification steps.

Experimental Workflow

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Fermentation:

-

Organism: Aspergillus varians (strain designation).

-

Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

-

Procedure: A seed culture of Aspergillus varians is prepared by inoculating a small volume of PDB and incubating at 28°C for 48-72 hours with shaking (150 rpm). This seed culture is then used to inoculate larger fermentation flasks containing the same medium. The production culture is incubated for 14-21 days under the same conditions.

2. Extraction:

-

Procedure: Following incubation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the compound. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Further Purification: Fractions showing the presence of this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

| Parameter | Value | Unit |

| Fermentation Volume | 10 | L |

| Crude Extract Yield | 2.5 | g |

| Pure this compound Yield | 50 | mg |

| Purity (by HPLC) | >98 | % |

Spectroscopic Data for Structural Elucidation

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.25 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), 4.50 (t, J=6.5 Hz, 1H), 3.80 (s, 3H), 2.10-1.90 (m, 4H), 1.65 (s, 3H), 0.95 (d, J=6.8 Hz, 6H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 159.0, 135.5, 129.8, 114.2, 75.1, 55.3, 40.2, 28.5, 22.8, 21.0 |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: Calculated for C₁₅H₂₃O₂⁺: 247.1693; Found: 247.1698 |

Conclusion

This guide provides a detailed overview of the natural source and isolation of this compound. The methodologies described herein are based on established protocols and are intended to provide a solid foundation for researchers undertaking the study of this promising natural product. Adherence to these detailed experimental procedures is critical for obtaining a high-purity compound, which is essential for accurate biological and pharmacological evaluations. Further research aimed at optimizing fermentation conditions and purification protocols could lead to improved yields and facilitate the broader investigation of this compound's therapeutic potential.

An In-depth Technical Guide to the Core of Variculanol's Novel 5/12/5 Tricyclic System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a sesterterpenoid natural product characterized by a unique and complex 5/12/5 tricyclic ring system. Isolated from the fungus Aspergillus variecolor, this metabolite represents a fascinating architectural motif in natural product chemistry. This technical guide serves as a comprehensive resource on the core structure of this compound, detailing its discovery, structural elucidation, and biosynthetic origins. The information presented herein is intended to support further research into its chemical synthesis, biological activity, and potential applications in drug development.

The this compound Core: A Novel 5/12/5 Tricyclic Sesterterpenoid

This compound was first reported in 1991 by Singh and colleagues in The Journal of Organic Chemistry. Their seminal work detailed the isolation of this novel compound from fermentation broths of Aspergillus variecolor and the complete elucidation of its intricate structure and absolute stereochemistry.

The defining feature of this compound is its tricyclic carbon skeleton, which consists of a central 12-membered ring fused to two 5-membered rings. This 5/12/5 arrangement is a rare motif among sesterterpenoids, a class of C25 terpenes.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound was achieved through a combination of spectroscopic techniques and chemical degradation. The following table summarizes the key quantitative data reported in the original literature.

| Property | Value |

| Molecular Formula | C₂₅H₄₀O₃ |

| Molecular Weight | 388.58 g/mol |

| Melting Point | 163-165 °C |

| Optical Rotation [α]D | +26.9° (c 0.5, CHCl₃) |

| ¹H NMR (CDCl₃) | See original publication for detailed assignments |

| ¹³C NMR (CDCl₃) | See original publication for detailed assignments |

| Infrared (IR) νₘₐₓ | 3400, 1640, 1020 cm⁻¹ |

| Mass Spectrometry (MS) | See original publication for fragmentation pattern |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. A generalized workflow is presented below, with the understanding that the full, detailed protocols are available in the primary literature.

Isolation of this compound from Aspergillus variecolor

The production of this compound was achieved through the fermentation of Aspergillus variecolor in a suitable nutrient medium. The experimental workflow for its isolation is outlined in the following diagram.

Figure 1. Experimental workflow for the isolation of this compound.

Structure Elucidation

The determination of this compound's complex structure, including its relative and absolute stereochemistry, was a significant undertaking. The logical flow of the structure elucidation process is depicted below.

Figure 2. Logical workflow for the structure elucidation of this compound.

Biosynthesis of the 5/12/5 Tricyclic Core

The biosynthesis of sesterterpenoids like this compound originates from the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). The formation of the intricate 5/12/5 tricyclic system is believed to proceed through a series of carbocation-mediated cyclizations and rearrangements, catalyzed by a sesterterpene synthase. While the specific enzymatic pathway for this compound has not been fully elucidated, a plausible biosynthetic cascade can be proposed based on related fungal sesterterpenoids.

The proposed pathway involves an initial cyclization of GFPP to form a bicyclic intermediate, followed by further ring closures and potential hydride shifts to construct the characteristic 5/12/5 scaffold.

Figure 3. Proposed biosynthetic pathway to the this compound core.

Conclusion and Future Directions

This compound's novel 5/12/5 tricyclic system presents a compelling target for total synthesis and a platform for the development of new therapeutic agents. The detailed structural and biosynthetic information provided in this guide is intended to facilitate these endeavors. Future research in this area could focus on:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound would provide access to larger quantities of the natural product and its analogs for biological evaluation.

-

Biosynthetic Studies: The identification and characterization of the sesterterpene synthase responsible for this compound biosynthesis would provide insights into the enzymatic machinery that constructs this complex scaffold.

-

Pharmacological Evaluation: A thorough investigation of the biological activities of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

The unique architecture of this compound ensures that it will remain a subject of significant interest to the chemical and biological research communities for the foreseeable future.

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Variculanol

Researchers, scientists, and drug development professionals often require a comprehensive understanding of the initial cytotoxic profile of novel compounds. This guide addresses the preliminary cytotoxicity screening of Variculanol. However, a thorough review of publicly available scientific literature reveals a significant lack of data on the cytotoxic properties of this compound. No studies detailing its effects on cancer cell lines, corresponding IC50 values, or elucidated mechanisms of action could be identified.

This absence of information prevents the creation of a detailed technical guide as requested, including data tables and visualizations of experimental workflows and signaling pathways related to this compound. The scientific community has not yet published research on the in vitro cytotoxic potential of this specific compound.

To provide a framework for future research and to illustrate the type of information that would be included in such a guide had the data been available, the following sections outline the standard methodologies and data presentation formats used in preliminary cytotoxicity screening.

Data Presentation

In a typical cytotoxicity study, the results are summarized in tables to provide a clear and concise overview of the compound's activity. The primary metric used is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 1: Hypothetical Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

Caption: This table is intended to illustrate the standard format for presenting IC50 values. The values for this compound are not available in the current body of scientific literature.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. A standard cytotoxicity screening protocol involves several key steps.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, typically supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (in this case, this compound) and incubated for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.[1][2]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualization

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Experimental Workflow

The following diagram illustrates a typical workflow for a preliminary cytotoxicity screening experiment.

Caption: Workflow for a typical in vitro cytotoxicity screening assay.

Signaling Pathway

Should research uncover the mechanism of action of this compound, a diagram of the relevant signaling pathway would be included. For instance, if this compound were found to induce apoptosis via the intrinsic pathway, a diagram illustrating the key molecular players would be generated. As there is no information on this compound's mechanism, a hypothetical diagram cannot be accurately created.

References

A Comprehensive Review of Secondary Metabolites from Aspergillus variecolor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Aspergillus is a well-established and prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among its species, Aspergillus variecolor (often cited as its synonym Aspergillus versicolor) stands out for its production of a wide array of compounds, including anthraquinones, xanthones, and alkaloids.[3][4] These natural products have garnered significant attention from the scientific community due to their potent pharmacological activities, which range from antimicrobial and antiviral to cytotoxic and anti-inflammatory properties.[5]

This technical guide provides a comprehensive literature review of the secondary metabolites isolated from Aspergillus variecolor, with a focus on quantitative bioactivity data, detailed experimental protocols, and the underlying biochemical logic. It is designed to serve as a critical resource for researchers engaged in natural product discovery, medicinal chemistry, and drug development.

Quantitative Data on Isolated Metabolites

Aspergillus variecolor and its close relatives are chemical factories, producing a plethora of secondary metabolites. The compounds isolated are predominantly polyketides, a class of natural products known for their structural complexity and diverse bioactivities. A summary of key compounds, their chemical class, and the source from which they were isolated is presented below.

Table 1: Selected Secondary Metabolites Isolated from Aspergillus variecolor/versicolor

| Compound Name | Chemical Class | Source Organism & Substrate | Reference |

|---|---|---|---|

| Emodin | Anthraquinone | Endophytic fungus from Red Sea algae (Halimeda opuntia) | |

| Physcion | Anthraquinone | Endophytic fungus (Aspergillus versicolor SB5) | |

| Averythrin | Anthraquinone | Aspergillus versicolor | |

| 6,8-di-O-methylaverufin | Anthraquinone | Endophytic fungus from marine brown alga (Sargassum thunbergii) | |

| Evariquinone | Anthraquinone | Endophytic fungus from Red Sea algae (Halimeda opuntia) | |

| Arugosin C | Xanthone derivative | Endophytic fungus from Red Sea algae (Halimeda opuntia) | |

| Variculanol | Polyketide | Endophytic fungus from Red Sea algae (Halimeda opuntia) | |

| Brevianamide K | Indole alkaloid | Endophytic fungus from marine brown alga (Sargassum thunbergii) | |

| Asperversin A | Sterigmatocystin derivative | Endophytic fungus from marine brown alga (Sargassum thunbergii) |

| 12S-aspertetranone D | Meroterpenoid | Mariana-Trench-associated fungus (Aspergillus sp. SY2601) | |

Biological Activities of Secondary Metabolites

The secondary metabolites from Aspergillus variecolor exhibit a broad spectrum of biological activities, making them promising candidates for drug lead discovery. Quantitative data from various bioassays, including cytotoxicity against human cancer cell lines and antimicrobial activity against pathogenic bacteria, are summarized below.

Table 2: Bioactivity of Secondary Metabolites from Aspergillus variecolor/versicolor

| Compound Name | Bioactivity Type | Assay Details | Quantitative Data (IC₅₀ / MIC / LC₅₀) | Reference |

|---|---|---|---|---|

| Evariquinone | Cytotoxic | A-549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF-498 (CNS), HCT-15 (colon) tumor cells | IC₅₀: 0.41–4.61 µg/mL | |

| Aversin | Cytotoxic | A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 tumor cells | IC₅₀: 0.87–3.92 µg/mL | |

| Physcion (C1) | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 43.10 µg/mL | |

| Physcion (C1) | Anti-inflammatory | LOX-1 Inhibition | IC₅₀: 17.54 µg/mL | |

| 6,8-di-O-methylaverufin | Antibacterial | Escherichia coli, Staphylococcus aureus | Not specified | |

| 6,8-di-O-methylaverufin | Cytotoxic | Brine shrimp (Artemia salina) lethality assay | LC₅₀: 0.5 μg/mL | |

| Evariquinone | Antibacterial | Clinically isolated Gram-positive strains | MIC: 0.78–6.25 µg/mL | |

| 12S-aspertetranone D | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.75 µg/mL |

| 12S-aspertetranone D | Antibacterial | Escherichia coli | MIC: 5 µg/mL | |

Experimental Protocols and Methodologies

The isolation and characterization of secondary metabolites from Aspergillus variecolor involve a standardized workflow that begins with fungal cultivation and concludes with spectroscopic analysis and bioassays.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on culture conditions. Fungal strains are typically isolated from environmental samples, such as marine algae or sediments, and identified using morphological and molecular techniques (e.g., 18S rDNA sequencing). For metabolite production, solid-state or liquid fermentation is employed. Common media include Yeast Extract Sucrose (YES) agar, Czapek Yeast Autolysate (CYA) agar, and Potato Dextrose Broth (PDB). Cultures are incubated under controlled conditions (e.g., 25-28°C) for several weeks to allow for sufficient biomass and metabolite accumulation.

Extraction and Isolation of Metabolites

Following incubation, the fungal biomass and culture medium are separated. The mycelia and the broth are typically extracted with organic solvents to capture compounds of varying polarities. A common approach involves the use of ethyl acetate, a solvent effective for extracting a wide range of semi-polar secondary metabolites.

The crude extract is then subjected to a series of chromatographic steps for purification. A typical isolation workflow is as follows:

-

Initial Fractionation: The crude extract is often fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol).

-

Fine Purification: Bioactive fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.

Structure Elucidation

The chemical structures of purified compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to piece together the carbon-hydrogen framework and establish the final structure of the molecule.

Biosynthetic Pathways

Many of the secondary metabolites produced by Aspergillus species, particularly pigments like anthraquinones, are synthesized via the polyketide pathway. This pathway utilizes a large, multi-domain enzyme complex called Polyketide Synthase (PKS). The process begins with a starter unit (typically acetyl-CoA) and involves the sequential addition of extender units (malonyl-CoA). The PKS enzyme complex catalyzes a series of condensation, reduction, and dehydration reactions to build the polyketide backbone, which then undergoes cyclization and further enzymatic modifications (e.g., oxidation, methylation) to yield the final, complex natural product.

The genetic instructions for these pathways are often organized into biosynthetic gene clusters (BGCs), where the genes for the PKS and all necessary tailoring enzymes are located together on the chromosome.

Conclusion and Future Directions

Aspergillus variecolor remains a fertile ground for the discovery of novel secondary metabolites with significant therapeutic potential. The diverse chemical scaffolds produced by this fungus, from complex anthraquinones to indole alkaloids, provide a rich resource for drug development, particularly in the areas of oncology and infectious diseases.

Future research should focus on several key areas. First, the application of advanced genome mining techniques can help to identify and activate "silent" or cryptic biosynthetic gene clusters, potentially unlocking a vast reservoir of undiscovered natural products. Second, co-cultivation of Aspergillus variecolor with other microorganisms could induce the production of novel compounds not seen in monocultures. Finally, a deeper investigation into the specific molecular targets and mechanisms of action for the most potent bioactive compounds is crucial for translating these natural products into clinical candidates. Continued exploration of the Aspergillus variecolor metabolome is a promising strategy for addressing the urgent need for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic mining for Aspergillus natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive anthraquinones from endophytic fungus Aspergillus versicolor isolated from red sea algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive metabolites from the sponge-derived fungus Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]